1-(4-Bromo-2-nitrophenyl)propan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

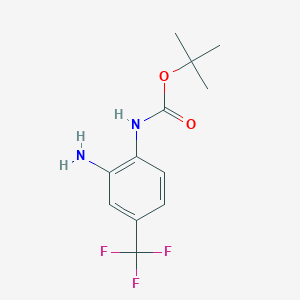

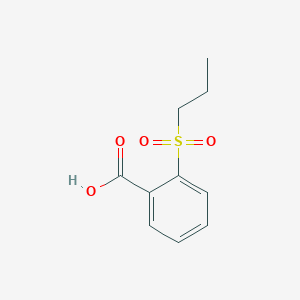

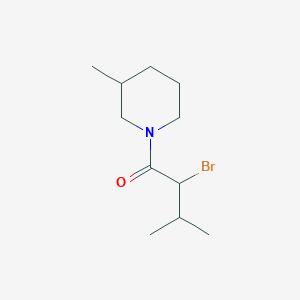

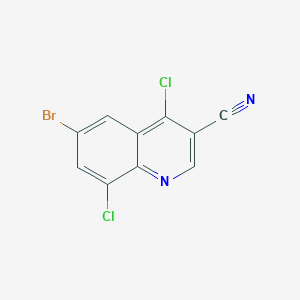

“1-(4-Bromo-2-nitrophenyl)propan-2-one” is a chemical compound with the molecular formula C9H8BrNO3 . It is also known by the synonym "4-bromo-2-nitrophenylacetone" .

Molecular Structure Analysis

The molecular structure of “1-(4-Bromo-2-nitrophenyl)propan-2-one” consists of a propan-2-one group attached to a bromo-nitrophenyl group . The exact mass of the molecule is 256.96900 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Bromo-2-nitrophenyl)propan-2-one” include a molecular weight of 258.06900 and a LogP value of 3.01200 . Unfortunately, specific information about its density, boiling point, melting point, and flash point is not available .Aplicaciones Científicas De Investigación

Synthesis of alpha-Bromoketones

- Scientific Field : Organic Chemistry

- Application Summary : “1-(4-Bromo-2-nitrophenyl)propan-2-one” is used in the synthesis of alpha-Bromoketones, which are versatile intermediates in organic synthesis .

- Methods of Application : The compound is synthesized from secondary alcohols using Ammonium Bromide and Oxone .

- Results or Outcomes : The synthesis results in a variety of alpha-Bromoketones, including Bromo-1-(1-phenyl)ethanone, 2-Bromo-1-(4-fluorophenyl)ethanone, and others .

Synthesis of Arylketoamine

- Scientific Field : Medicinal Chemistry

- Application Summary : Ketoamine compounds, which can be synthesized from “1-(4-Bromo-2-nitrophenyl)propan-2-one”, have good application potential in the field of organic synthesis .

- Methods of Application : The synthesis involves the reaction of the compound with N, N –dimethylformamide dimethyl acetal at 80 °C .

- Results or Outcomes : The product of the synthesis has anti-inflammatory effects and can be used as intermediates in the synthesis of many compounds .

Synthesis of β-Bromo-2-nitrosopropiophenones

- Scientific Field : Organic Chemistry

- Application Summary : “1-(4-Bromo-2-nitrophenyl)propan-2-one” can be converted to cyclic ions in 96% sulfuric acid at 0–10°C, and the subsequent treatment with ice water affords β-bromo-2-nitrosopropiophenones .

- Methods of Application : The synthesis involves the reaction of the compound with sulfuric acid at low temperatures .

- Results or Outcomes : The product of the synthesis is β-bromo-2-nitrosopropiophenones, which are obtained in 59 and 37% yield .

Synthesis of alpha-Bromoketones from Secondary Alcohols

- Scientific Field : Organic Chemistry

- Application Summary : “1-(4-Bromo-2-nitrophenyl)propan-2-one” is used in a new and versatile one-pot strategy to synthesize alpha-Bromoketones from secondary alcohols .

- Methods of Application : The synthesis involves the reaction of secondary alcohols with Ammonium Bromide and Oxone .

- Results or Outcomes : The synthesis results in a variety of alpha-Bromoketones, including Bromo-1-(1-phenyl)ethanone, 2-Bromo-1-(4-fluorophenyl)ethanone, and others .

Safety Data and Handling Procedures

- Scientific Field : Safety and Handling Procedures

- Application Summary : “1-(4-Bromo-2-nitrophenyl)propan-2-one” has specific safety data and handling procedures that need to be followed when working with it .

- Methods of Application : The safety data includes information on personal precautions, respiratory precautions, hand precautions, skin protection, eye protection, and methods for cleaning up .

- Results or Outcomes : Following these safety procedures can help prevent harmful exposure and ensure safe handling of the compound .

Anionotropic Rearrangements

- Scientific Field : Organic Chemistry

- Application Summary : “1-(4-Bromo-2-nitrophenyl)propan-2-one” can be converted to cyclic ions in 96% sulfuric acid at 0–10°C, and the subsequent treatment with ice water affords β-bromo-2-nitrosopropiophenones .

- Methods of Application : The synthesis involves the reaction of the compound with sulfuric acid at low temperatures .

- Results or Outcomes : The product of the synthesis is β-bromo-2-nitrosopropiophenones, which are obtained in 59 and 37% yield .

Safety And Hazards

“1-(4-Bromo-2-nitrophenyl)propan-2-one” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Propiedades

IUPAC Name |

1-(4-bromo-2-nitrophenyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-6(12)4-7-2-3-8(10)5-9(7)11(13)14/h2-3,5H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUOHGYINUTMQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618341 |

Source

|

| Record name | 1-(4-Bromo-2-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-2-nitrophenyl)propan-2-one | |

CAS RN |

6127-15-7 |

Source

|

| Record name | 1-(4-Bromo-2-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1291201.png)